23-(Dipyrrometheneboron difluoride)-24-norcholesterol
Description
23-(Dipyrrometheneboron difluoride)-24-norcholesterol (commonly referred to as TopFluor® Cholesterol or BODIPY-Cholesterol) is a synthetic, fluorescently labeled cholesterol derivative widely utilized in lipid biology and membrane research. Synthesized and commercialized by Avanti Polar Lipids, this compound incorporates a BODIPY (boron-dipyrromethene) fluorophore at the C-23 position, replacing the native alkyl chain of cholesterol with a norcholestane backbone . Key properties include:
- High purity (>99% verified by thin-layer chromatography) .
- Superior photostability and high fluorescence quantum yield, enabling prolonged imaging without significant photobleaching .
- pH and polarity insensitivity, ensuring consistent fluorescence across diverse biological environments .
- Biomimetic behavior: Retains structural and functional similarity to natural cholesterol, allowing it to integrate into lipid bilayers and cellular membranes without disrupting native cholesterol trafficking or membrane dynamics .
Its primary applications include real-time tracking of cholesterol distribution in live cells, quantification of lipid droplet formation, and analysis of cholesterol efflux mechanisms in models of atherosclerosis and metabolic disorders .
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)butan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H51BF2N2O/c1-21(8-10-29-33-22(2)18-24(4)40(33)37(38,39)41-25(5)19-23(3)34(29)41)30-12-13-31-28-11-9-26-20-27(42)14-16-35(26,6)32(28)15-17-36(30,31)7/h9,18-19,21,27-28,30-32,42H,8,10-17,20H2,1-7H3/t21-,27+,28+,30-,31+,32+,35+,36-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFWELDLDWZNRO-ZVEUZXBYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCC(C)C4CCC5C4(CCC6C5CC=C7C6(CCC(C7)O)C)C)C)C)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CC[C@@H](C)[C@H]4CC[C@@H]5[C@@]4(CC[C@H]6[C@H]5CC=C7[C@@]6(CC[C@@H](C7)O)C)C)C)C)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H51BF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Steps
This method involves conjugating a BODIPY-carboxylic acid derivative with 24-norcholesterol through esterification. Key steps include:
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Activation of BODIPY-Carboxylic Acid : The BODIPY moiety (e.g., 4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-propionic acid) is activated using N,N'-dicyclohexidimine (DCC) and N-hydroxysuccinimide (NHS) in anhydrous dichloromethane (DCM) under nitrogen.
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Esterification with 24-Norcholesterol : The activated BODIPY is reacted with 24-norcholesterol (prepared via oxidation and side-chain truncation of cholesterol) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).
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Purification : The crude product is purified via silica gel chromatography using a gradient of ethyl acetate/hexane (1:4 to 1:2), yielding the final compound as a red solid.
Table 1: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| BODIPY Activation | DCC, NHS, DCM, 0°C, 2 h | 85 | >90 |
| Esterification | 24-Norcholesterol, DMAP, RT, 24 h | 72 | >95 |
| Chromatography | Ethyl acetate/hexane gradient | 68 | >99 |
Cross-Coupling Strategies for Aromatic BODIPY Derivatives
Suzuki and Liebeskind-Srogl Coupling
To enhance photostability and red-shifted emission, aromatic BODIPY scaffolds are attached to cholesterol via cross-coupling reactions:
Suzuki-Miyaura Coupling
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Boronic Ester Preparation : A cholesterol-phenyl boronic ester is synthesized by borylation of 24-iodo-norcholesterol using bis(pinacolato)diboron and PdCl₂(dppf).
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Coupling with BODIPY Halides : The boronic ester reacts with brominated BODIPY derivatives (e.g., BODIPY-Br) under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, toluene/ethanol).
Liebeskind-Srogl Coupling
Table 2: Comparative Analysis of Cross-Coupling Methods
| Method | Catalytic System | Temperature (°C) | Yield (%) | λ<sub>ex</sub>/λ<sub>em</sub> (nm) |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | 80 | 45–47 | 495/507 |
| Liebeskind-Srogl | Pd(OAc)₂, SPhos, CuTC | 100 | 38–40 | 510/520 |
Protecting Group Strategies for Hydroxyl Functionalization
Tetrahydropyranyl (THP) Protection
To prevent undesired side reactions at the C3-OH group of cholesterol:
Table 3: THP Protection Efficiency
| Step | Reagents | Time (h) | Yield (%) |
|---|---|---|---|
| Protection | Dihydropyran, PPTS, DCM | 4 | 92 |
| Deprotection | PPTS, MeOH/DCM | 2 | 89 |
Characterization and Validation
Spectroscopic Data
Applications in Membrane Studies
Chemical Reactions Analysis
Types of Reactions: 23-(Dipyrrometheneboron difluoride)-24-norcholesterol primarily undergoes reactions typical of both its cholesterol and BODIPY components. These include:
Oxidation: The cholesterol moiety can be oxidized to form oxysterols.
Substitution: The BODIPY group can participate in substitution reactions, particularly at the boron center.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used under mild conditions.
Substitution: Reagents like halogens or nucleophiles can be used to modify the BODIPY group.
Major Products:
Oxidation: Oxysterols and other oxidized derivatives.
Substitution: Modified this compound with different functional groups attached to the BODIPY moiety.
Scientific Research Applications
BODIPY-cholesterol has been instrumental in elucidating the effects of cholesterol on membrane fluidity and protein interactions.
- Case Study : Research by Wüstner et al. (2016) utilized BODIPY-cholesterol to explore how cholesterol levels influence the dynamics of nicotinic acetylcholine receptors (nAChRs). The study found that alterations in membrane cholesterol significantly impacted receptor localization and function, underscoring the importance of cholesterol in neurotransmitter signaling pathways .
Cholesterol Efflux Studies
The compound is also applied in studies investigating cholesterol efflux mechanisms, which are critical for understanding cardiovascular health and disease.
- Case Study : Sankaranarayanan et al. (2011) developed a sensitive assay for assessing ABCA1-mediated cholesterol efflux using BODIPY-cholesterol. This study provided insights into the role of high-density lipoproteins (HDL) in cholesterol transport, with implications for atherosclerosis research .
Drug Delivery Systems
BODIPY-cholesterol's properties have been explored in designing targeted drug delivery systems, leveraging its ability to interact with lipid membranes.
- Case Study : In a study by Kim et al. (2020), BODIPY-cholesterol was incorporated into nanocomposite carriers to enhance drug delivery efficiency to colon tissues. The results indicated improved targeting capabilities due to the compound's affinity for lipid-rich environments .
Biophysical Characterization of Lipid Membranes
Researchers utilize BODIPY-cholesterol for biophysical characterization of lipid membranes, particularly in understanding lipid-protein interactions.
Mechanism of Action
23-(Dipyrrometheneboron difluoride)-24-norcholesterol exerts its effects by integrating into cellular membranes, mimicking the behavior of natural cholesterol. The BODIPY tag allows for the fluorescent tracking of the compound, providing insights into cholesterol transport and localization. The compound interacts with cholesterol-binding proteins and pathways involved in cholesterol homeostasis, such as the ATP-binding cassette transporter A1 (ABCA1) pathway .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare TopFluor® Cholesterol with other cholesterol analogs and fluorescent lipid probes in terms of physicochemical properties, experimental utility, and limitations.
Table 1: Comparative Analysis of Cholesterol Derivatives
Key Findings from Comparative Studies
Fluorescence Performance :
- TopFluor® Cholesterol outperforms NBD-Cholesterol in photostability and quantum yield , making it preferable for long-term or high-resolution imaging .
- Unlike Laurdan, TopFluor® Cholesterol directly labels cholesterol pools rather than inferring membrane order indirectly, enabling precise subcellular localization .
Biological Fidelity :
- TopFluor® Cholesterol’s structural mimicry of natural cholesterol ensures minimal perturbation of membrane structure, whereas NBD-Cholesterol’s polar NBD group alters its partitioning into lipid rafts .
- Dihydrocholesterol (DChol) is used to avoid oxidation artifacts but introduces rigidity due to its saturated bond, limiting its utility in dynamic membrane studies .
Experimental Versatility :
- TopFluor® Cholesterol is compatible with flow cytometry , confocal microscopy , and HPLC-based quantification , whereas ³H-cholesterol is restricted to endpoint assays .
- In cholesterol efflux assays, TopFluor® Cholesterol provides real-time data comparable to ³H-cholesterol but with reduced safety concerns .
Technical Limitations: While ³H-cholesterol remains the gold standard for absolute quantification, TopFluor® Cholesterol’s fluorescence intensity can be influenced by environmental factors (e.g., lipid packing density), necessitating careful normalization .
Biological Activity
23-(Dipyrrometheneboron difluoride)-24-norcholesterol, commonly referred to as BODIPY-cholesterol, is a fluorescent cholesterol analogue that has gained significant attention in biological research. Its unique properties allow it to serve as a valuable tool for studying cholesterol dynamics, membrane lipid order, and sterol partitioning in various biological systems. This article details the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
BODIPY-cholesterol is characterized by its lipophilic nature and cell-permeability, which facilitates its use in live-cell imaging. The compound exhibits strong fluorescence with excitation and emission wavelengths at approximately 480 nm and 508 nm, respectively . This fluorescence capability is critical for visualizing cholesterol trafficking within cellular membranes.
BODIPY-cholesterol interacts with cellular membranes and plays a role in various biological processes:
- Cholesterol Trafficking : BODIPY-cholesterol has been employed to visualize cholesterol movement within cells. It preferentially partitions into liquid-ordered (Lo) membrane domains, allowing researchers to study sterol dynamics in real-time .
- Membrane Fluidity : The compound's incorporation into membranes influences their fluidity and organization. Studies have shown that BODIPY-cholesterol can alter the translational and rotational diffusion coefficients of lipids within the membrane, impacting receptor function and signaling pathways .
Case Studies
Several studies have utilized BODIPY-cholesterol to explore its biological activity:
- Fluorescence Microscopy Studies : Research demonstrated that BODIPY-cholesterol could effectively label cholesterol-rich domains in neuronal cells, revealing insights into the spatial organization of nicotinic acetylcholine receptors (nAChRs) in relation to cholesterol .
- Cholesterol Efflux Assays : In vitro experiments indicated that BODIPY-cholesterol could be used to assess cholesterol efflux from cells, providing a method for evaluating the efficacy of various lipid-based therapies .
- Impact on Cholesterol Homeostasis : A study highlighted how BODIPY-cholesterol could disrupt cholesterol homeostasis in leukemic cells, indicating its potential role in therapeutic applications targeting cholesterol metabolism .
Data Tables
Research Findings
Recent studies have expanded our understanding of the biological implications of BODIPY-cholesterol:
- Receptor Modulation : Cholesterol's interaction with nAChRs is crucial for their proper functioning. Long-term inhibition of cholesterol biosynthesis alters the surface levels of these receptors, demonstrating the importance of cholesterol in neurotransmission .
- Fluorescent Probes : The high quantum yield of BODIPY derivatives makes them suitable for advanced imaging techniques such as two-photon fluorescence microscopy, allowing for detailed examination of membrane dynamics .
Q & A
Q. What steps improve reproducibility in vesicle preparation for sterol transfer assays?
- Methodological Answer : Dry lipid films under vacuum for ≥2 hr to remove solvent traces. Hydrate films in 20 mM HEPES buffer (pH 7.5) with 5 freeze-thaw cycles (-196°C to 40°C). Extrude through 0.1 µm polycarbonate membranes 21× at 40°C. Validate vesicle size via dynamic light scattering (DLS; target: 100±20 nm) .
Q. How to optimize BODIPY-cholesterol storage to prevent fluorescence quenching?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
